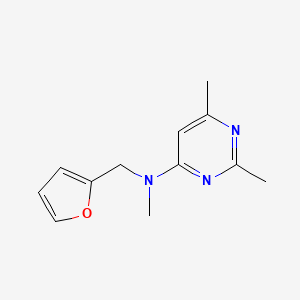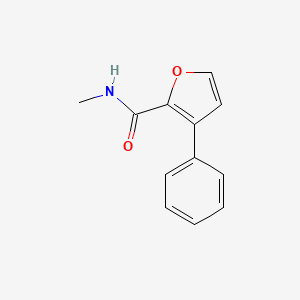
N-methyl-3-phenylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-phenylfuran-2-carboxamide, also known as MPFC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MPFC belongs to the class of furan carboxamides, which are known to possess various biological activities.
Mécanisme D'action
The mechanism of action of N-methyl-3-phenylfuran-2-carboxamide is not fully understood. However, studies have suggested that it may act by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. N-methyl-3-phenylfuran-2-carboxamide has also been shown to interact with various targets such as PPARγ, COX-2, and NF-κB.
Biochemical and Physiological Effects:
N-methyl-3-phenylfuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-methyl-3-phenylfuran-2-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-methyl-3-phenylfuran-2-carboxamide has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-methyl-3-phenylfuran-2-carboxamide in lab experiments is its relatively simple synthesis method. N-methyl-3-phenylfuran-2-carboxamide is also stable under normal laboratory conditions, making it easy to handle. However, one of the limitations of using N-methyl-3-phenylfuran-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research on N-methyl-3-phenylfuran-2-carboxamide. One direction is to further investigate its anti-inflammatory properties and its potential role in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its potential as an anti-cancer agent and its mechanism of action in cancer cells. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-methyl-3-phenylfuran-2-carboxamide in vivo.
Méthodes De Synthèse
N-methyl-3-phenylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-phenylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylamine to yield N-methyl-3-phenylfuran-2-carboxamide. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-methyl-3-phenylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. N-methyl-3-phenylfuran-2-carboxamide has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-methyl-3-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSTIHYCUCRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

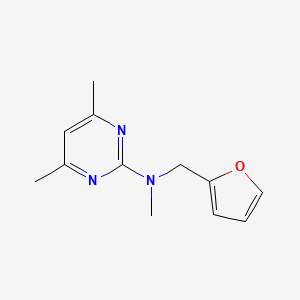
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
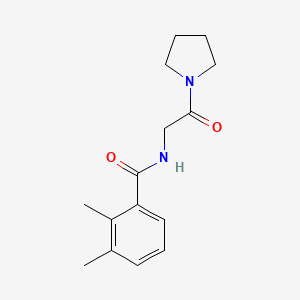
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
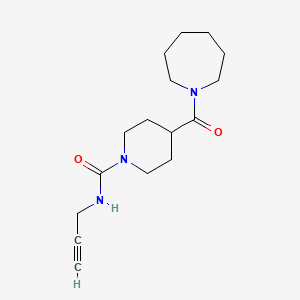
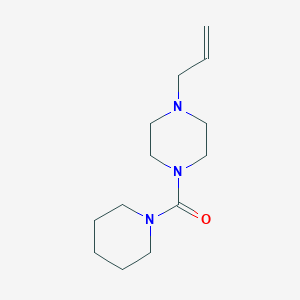
![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
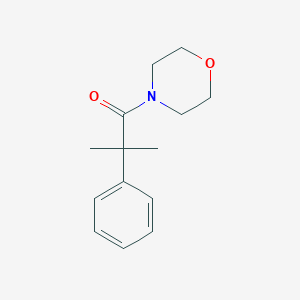

![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
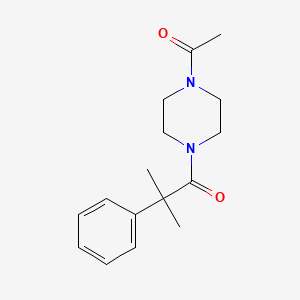
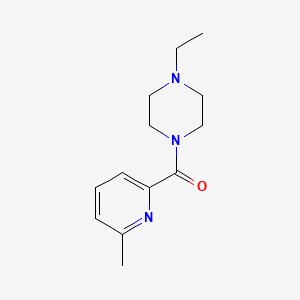
![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
